molecular formula C8H8FNO3 B2795433 1-Ethoxy-2-fluoro-3-nitrobenzene CAS No. 1881321-01-2

1-Ethoxy-2-fluoro-3-nitrobenzene

Cat. No.: B2795433
CAS No.: 1881321-01-2
M. Wt: 185.154
InChI Key: WZJVAUJPHRCEFC-UHFFFAOYSA-N
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Description

1-Ethoxy-2-fluoro-3-nitrobenzene (CAS: 1881321-01-2) is a substituted aromatic compound featuring an ethoxy group at position 1, a fluorine atom at position 2, and a nitro group at position 2. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its structure combines electron-withdrawing (nitro, fluorine) and electron-donating (ethoxy) groups, creating a unique electronic profile that influences reactivity and stability. With a purity of 96% (as per Combi-Blocks data), it is commercially available for research applications .

Properties

IUPAC Name

1-ethoxy-2-fluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJVAUJPHRCEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-fluoro-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, fluorination, and ethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where the nitro, fluoro, or ethoxy groups can be replaced by other substituents.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

    Reduction: 1-Ethoxy-2-fluoro-3-aminobenzene.

    Oxidation: 1-Ethoxy-2-fluoro-3-carboxybenzene.

Scientific Research Applications

1-Ethoxy-2-fluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-fluoro-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group is highly reactive and can participate in redox reactions, while the fluoro group can influence the compound’s electronic properties. The ethoxy group can affect the compound’s solubility and reactivity. These interactions can lead to various biological and chemical effects, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents critically determine the physicochemical and reactive properties of nitroaromatic compounds. Below is a comparative analysis with key analogs:

Positional Isomers
  • 2-Ethoxy-1-fluoro-3-nitrobenzene (CAS: 1233954-79-4):
    • Substituents: Ethoxy (position 2), fluorine (position 1), nitro (position 3).
    • The nitro group is meta to ethoxy, altering electronic effects compared to the target compound. This isomer may exhibit distinct reactivity in electrophilic substitution due to differences in directing effects .
Halogen-Substituted Analogs
  • 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5):
    • Substituents: Bromine (position 1), fluorine (position 3), methoxy (position 2), nitro (position 4).
    • Bromine introduces steric bulk and higher polarizability compared to ethoxy, making this compound more reactive in nucleophilic aromatic substitution. Methoxy, a stronger electron-donating group than ethoxy, further modulates ring activation .
  • 1-Chloro-2-fluoro-3-nitrobenzene :
    • Substituents: Chlorine (position 1), fluorine (position 2), nitro (position 3).
    • The absence of ethoxy reduces solubility in polar solvents, while chlorine’s electronegativity enhances electrophilic substitution rates at specific positions .
Methyl-Modified Derivatives
  • 1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene (YF-0919, CAS: 1881329-33-4): Substituents: Ethoxy (1), fluorine (3), nitro (2), methyl (4). Methyl’s electron-donating effect may also stabilize intermediates in reduction pathways .
  • 5-Fluoro-1,2-dimethyl-3-nitrobenzene: Substituents: Methyl (positions 1 and 2), fluorine (5), nitro (3). Dimethyl groups enhance lipophilicity, improving solubility in nonpolar solvents, but reduce reactivity due to steric and electronic effects .

Physicochemical Properties and Reactivity

A comparative table of key properties is provided below:

Compound Name CAS Number Purity Substituent Positions Key Reactivity Notes
1-Ethoxy-2-fluoro-3-nitrobenzene 1881321-01-2 96% 1-Ethoxy, 2-F, 3-NO2 High solubility in ethanol; nitro reduction requires prolonged reflux
2-Ethoxy-1-fluoro-3-nitrobenzene 1233954-79-4 N/A 2-Ethoxy, 1-F, 3-NO2 Meta-directing nitro group may favor specific electrophilic attack
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 95% 1-Br, 3-F, 2-OCH3, 4-NO2 Bromine enhances SNAr reactivity; methoxy stabilizes intermediates
1-Ethoxy-3-fluoro-4-methyl-2-nitrobenzene 1881329-33-4 95% 1-Ethoxy, 3-F, 4-CH3, 2-NO2 Methyl group reduces reaction rates in substitution

Biological Activity

1-Ethoxy-2-fluoro-3-nitrobenzene is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H10FNO3C_9H_{10}FNO_3 and features an ethoxy group, a fluoro group, and a nitro group attached to a benzene ring. The structural arrangement of these functional groups imparts unique electronic and steric properties, making it an interesting subject for biological studies.

The biological activity of this compound is largely attributed to the following mechanisms:

  • Electron-Withdrawing Effects : The nitro group is highly reactive and can participate in redox reactions, influencing the compound's reactivity towards biomolecules.
  • Electrophilic Substitution : The presence of the fluoro group alters the electronic properties of the compound, facilitating electrophilic substitution reactions that may interact with various biological targets.
  • Solubility and Reactivity : The ethoxy group enhances solubility in biological systems, which can affect absorption and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that nitro-substituted aromatic compounds can inhibit bacterial growth by disrupting cellular processes. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against various pathogens.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of nitroaromatic compounds. These studies typically assess cell viability using assays such as MTT or Alamar Blue. Preliminary findings suggest that this compound may exhibit cytotoxic effects at certain concentrations, although further research is required to establish dose-response relationships.

Case Studies

  • Study on Nitro Compounds : A study published in Frontiers in Chemistry investigated the biological activity of nitro-substituted benzene derivatives, highlighting their potential as anticancer agents. The study found that modifications to the nitro group could enhance cytotoxicity against cancer cell lines .
  • Antimicrobial Activity Assessment : Another research effort focused on evaluating the antimicrobial properties of various substituted nitrobenzenes. Results indicated that compounds with similar structures to this compound showed significant inhibition of bacterial strains such as E. coli and Staphylococcus aureus at micromolar concentrations.

Comparative Analysis with Similar Compounds

CompoundMolecular FormulaBiological Activity
This compoundC₉H₁₀FNO₃Potential antimicrobial and cytotoxic effects
1-Fluoro-2-nitrobenzeneC₆H₄FNO₂Moderate antibacterial activity
1-Ethoxy-4-nitrobenzeneC₉H₁₁NO₂Exhibits some cytotoxic properties

Research Applications

This compound is being explored for its potential applications in:

  • Pharmaceutical Development : Investigated as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Synthesis : Used as an intermediate in synthesizing more complex organic compounds due to its unique reactivity profile.

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